
Bis(cupferronato)copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(cupferronato)copper, also known as bis-(N-nitroso-N-phenylhydroxylaminato)copper(II), is a coordination compound where copper is complexed with two cupferron ligands. This compound is notable for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Bis(cupferronato)copper can be synthesized through the reaction of copper(II) salts with cupferron in an aqueous or alcoholic medium. The typical procedure involves dissolving copper(II) acetate or copper(II) sulfate in water or methanol, followed by the addition of an aqueous solution of cupferron. The reaction mixture is then stirred at room temperature, leading to the formation of a precipitate, which is filtered, washed, and dried to obtain this compound .
化学反応の分析
Bis(cupferronato)copper undergoes various chemical reactions, including:
Oxidation and Reduction: The copper center in this compound can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The cupferron ligands can be substituted by other ligands in the presence of suitable reagents, leading to the formation of different copper complexes.
Complexation Reactions: This compound can form complexes with other metal ions or organic molecules, which can alter its chemical and physical properties.
科学的研究の応用
Bis(cupferronato)copper has several scientific research applications:
Chemistry: It is used as a reagent in qualitative inorganic analysis for the detection and quantification of metal ions.
Biology and Medicine:
作用機序
The mechanism of action of bis(cupferronato)copper involves its ability to interact with biological molecules, such as proteins and nucleic acids. The copper center can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components. This property is particularly relevant in its potential anticancer activity, where the compound can induce apoptosis in cancer cells through ROS generation .
類似化合物との比較
Bis(cupferronato)copper can be compared with other copper complexes, such as:
Copper(II) acetylacetonate: Similar to this compound, this compound is used in various chemical reactions and has applications in materials science.
Copper(II) dithiocarbamates: These complexes are known for their diverse coordination chemistry and applications in medicine and materials science.
Copper(II) phenanthroline complexes: These compounds have been studied for their potential anticancer properties and mechanisms of action involving ROS generation.
This compound is unique due to its specific ligand structure and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
15613-15-7 |
|---|---|
分子式 |
C12H12CuN4O4+2 |
分子量 |
339.79 g/mol |
IUPAC名 |
copper;(Z)-hydroxyimino-oxido-phenylazanium |
InChI |
InChI=1S/2C6H6N2O2.Cu/c2*9-7-8(10)6-4-2-1-3-5-6;/h2*1-5,9H;/q;;+2/b2*8-7-; |
InChIキー |
KCPUZGCPWVMVFE-ATMONBRVSA-N |
異性体SMILES |
C1=CC=C(C=C1)/[N+](=N/O)/[O-].C1=CC=C(C=C1)/[N+](=N/O)/[O-].[Cu+2] |
正規SMILES |
C1=CC=C(C=C1)[N+](=NO)[O-].C1=CC=C(C=C1)[N+](=NO)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


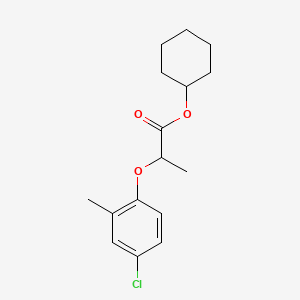

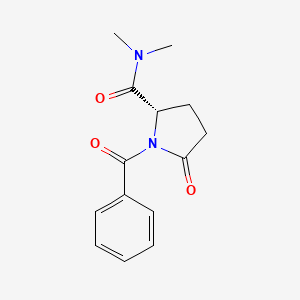

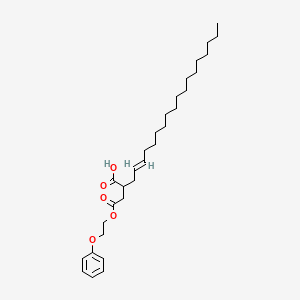
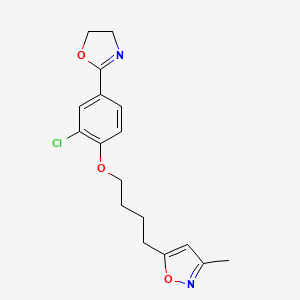
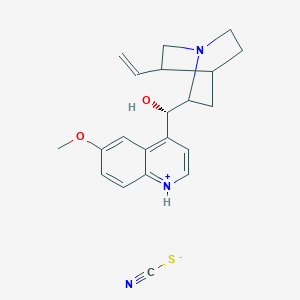
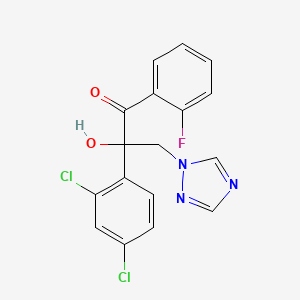
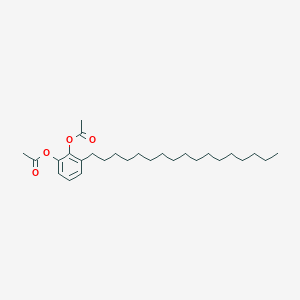
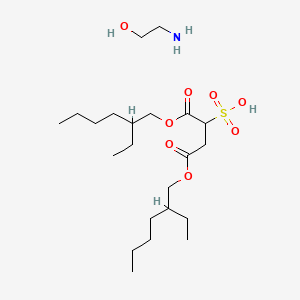
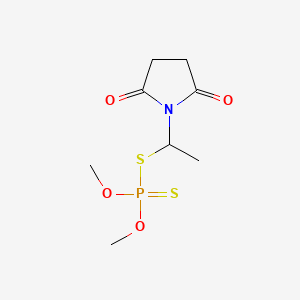
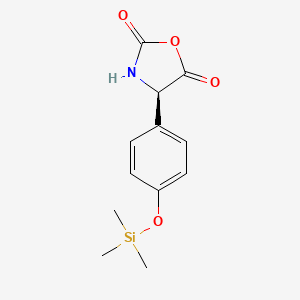

![2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B15179745.png)
